molecular formula C19H22O5 B5818735 ethyl 3-{4-methyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate

ethyl 3-{4-methyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate

Cat. No.: B5818735
M. Wt: 330.4 g/mol
InChI Key: WSFGUGWPDSYPTC-UHFFFAOYSA-N
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Description

Ethyl 3-{4-methyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate: is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . These compounds are valuable kinds of oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages . The specific structure of this compound includes a chromen-2-one core with various substituents, making it a compound of interest for its potential biological and pharmaceutical properties.

Chemical Reactions Analysis

Ethyl 3-{4-methyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Comparison with Similar Compounds

Ethyl 3-{4-methyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate can be compared with other coumarin derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other coumarin derivatives .

Properties

IUPAC Name

ethyl 3-[4-methyl-7-(2-methylprop-2-enoxy)-2-oxochromen-3-yl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O5/c1-5-22-18(20)9-8-16-13(4)15-7-6-14(23-11-12(2)3)10-17(15)24-19(16)21/h6-7,10H,2,5,8-9,11H2,1,3-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSFGUGWPDSYPTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OCC(=C)C)OC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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